2-Fluorohex-5-yn-1-amine hydrochloride
Overview
Description
“2-Fluorohex-5-yn-1-amine hydrochloride” is likely a fluorinated alkyne with an amine group, which could be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable alkyne precursor with a fluorinating agent, followed by the introduction of the amine group .Molecular Structure Analysis
The molecule likely contains a six-carbon chain with a triple bond (alkyne) at the 5th position, a fluorine atom at the 2nd position, and an amine group (-NH2) at the 1st position .Chemical Reactions Analysis
As an alkyne, it could undergo typical alkyne reactions such as addition, oxidation, and reduction reactions . The presence of the amine group also allows for reactions typical of amines, such as acylation and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure and the presence of functional groups .Scientific Research Applications
Fluorescent Labeling and Sensing Applications
- Fluorogenic Detection of Amines : The study by Jeon et al. (2020) highlights the use of amine-reactive dyes for the fluorogenic detection and labeling of amines, amino acids, and proteins. The significant changes in emission spectra upon conjugation make these dyes, particularly the activated esters of meso-carboxyBODIPY, valuable tools for biological sensing and imaging applications (Jeon et al., 2020).
Synthesis of Fluorinated Organic Compounds
- Access to Fluorinated Furans : The synthesis of 3-amino-5-fluoroalkylfurans through intramolecular cyclization of fluorovinamides, as described by Plaçais et al. (2021), showcases the potential of fluorinated compounds in creating structurally diverse organic molecules. This method's compatibility with various fluorinated groups underscores the versatility of fluorine chemistry in organic synthesis (Plaçais et al., 2021).
Development of Novel Materials
- Synthesis of Soluble Fluoro-Polyimides : The work by Xie et al. (2001) involves synthesizing soluble fluoro-polyimides from a fluorine-containing aromatic diamine and aromatic dianhydrides. These materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their potential in advanced material applications, such as in electronics and coatings (Xie et al., 2001).
Drug Discovery and Design
- Anti-Influenza Virus Activity : A study by Oka et al. (2001) on the synthesis of novel tricyclic compounds with a unique amine moiety shows potential anti-influenza A virus activity, highlighting the role of fluorinated amines in developing new antiviral agents (Oka et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluorohex-5-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c1-2-3-4-6(7)5-8;/h1,6H,3-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGZHIUNRIYFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorohex-5-yn-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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